2-(Dibromomethyl)-4-fluorobenzonitrile

Genotoxic Impurity Analysis HPLC-UV Method Validation Trelagliptin Succinate

2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3) is a halogenated benzonitrile derivative defined by the simultaneous presence of a dibromomethyl group, a fluorine atom, and a nitrile group on an aromatic ring. It is primarily valued in pharmaceutical quality control as a process-specific, potentially genotoxic impurity (PGI) marker in the synthesis of the DPP-4 inhibitor trelagliptin succinate.

Molecular Formula C8H4Br2FN
Molecular Weight 292.93 g/mol
CAS No. 1485536-93-3
Cat. No. B1435319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibromomethyl)-4-fluorobenzonitrile
CAS1485536-93-3
Molecular FormulaC8H4Br2FN
Molecular Weight292.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(Br)Br)C#N
InChIInChI=1S/C8H4Br2FN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H
InChIKeyPKNLXKYSCMYRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3): A Critical Genotoxic Impurity Reference Standard for Trelagliptin Analysis


2-(Dibromomethyl)-4-fluorobenzonitrile (CAS 1485536-93-3) is a halogenated benzonitrile derivative defined by the simultaneous presence of a dibromomethyl group, a fluorine atom, and a nitrile group on an aromatic ring. It is primarily valued in pharmaceutical quality control as a process-specific, potentially genotoxic impurity (PGI) marker in the synthesis of the DPP-4 inhibitor trelagliptin succinate [1]. Its unique combination of substituents imparts distinct physicochemical properties—including a high calculated density of 2.0±0.1 g/cm³, a boiling point of 328.2±42.0 °C, and a LogP of approximately 2.99—which directly influence its chromatographic behavior and differentiate it from other halogenated benzonitrile impurities .

Why Generic Substitution Fails for 2-(Dibromomethyl)-4-fluorobenzonitrile in Genotoxic Impurity Control


In-class halogenated benzonitriles cannot be interchanged for the detection and quantification of this specific genotoxic impurity. The established HPLC method's specificity and sensitivity are predicated on the unique retention time (4.991 min under defined conditions) and UV response of the exact dibromomethyl-fluoro regioisomer [1]. Substituting with a monobromo analog like 2-(bromomethyl)-4-fluorobenzonitrile or a non-fluorinated dibromo analog such as 2-(dibromomethyl)benzonitrile will result in different chromatographic separation, distinct detection limits, and invalid quantification, leading to potential failure in meeting the 15 ppm regulatory control threshold mandated for this specific compound in trelagliptin succinate [2].

Quantitative Evidence Guide for 2-(Dibromomethyl)-4-fluorobenzonitrile vs. Closest Analogs


Superior HPLC-UV Method Sensitivity Compared to Monobromo Analog

The patented HPLC-UV method for 2-(dibromomethyl)-4-fluorobenzonitrile achieves a method sensitivity of 1.6 ppm, enabling reliable detection and quantification of this genotoxic impurity well below the 15 ppm regulatory threshold [1]. In contrast, a distinct patented method for the closely related monobromo analog, 2-cyano-5-fluorobenzyl bromide (2-(bromomethyl)-4-fluorobenzonitrile), reports a method sensitivity of only 3.0 ppm under its own optimized conditions [2]. This 1.9x improvement in sensitivity for the dibromo compound's method is critical for ensuring analytical control margins.

Genotoxic Impurity Analysis HPLC-UV Method Validation Trelagliptin Succinate

Validated Detection and Quantitation Limits (LOD/LOQ) for Trace-Level Analysis

The analytical method has been rigorously validated for 2-(dibromomethyl)-4-fluorobenzonitrile, yielding a detection limit (LOD) of 0.5 ppm and a quantitation limit (LOQ) of 1.5 ppm, determined using a signal-to-noise ratio approach (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ) [1]. This level of sensitivity is essential for confirming that the compound is controlled below its specific 15 ppm acceptance limit in trelagliptin succinate. While LOD/LOQ values for the monobromo analog are not disclosed in the same detail, its reported method sensitivity of 3.0 ppm implies a proportionally higher LOQ, likely near 3 ppm, a level that provides a narrower safety margin relative to typical genotoxic impurity thresholds [2].

Trace Analysis Method Validation ICH Q2(R1)

Physicochemical Differentiation from Regioisomeric and Non-Fluorinated Analogs

The target compound possesses a distinct physicochemical profile relative to its closest analogs, which is critical for both analytical resolution and purification. Compared to the regioisomer 4-(dibromomethyl)-2-fluorobenzonitrile, it exhibits a higher boiling point (328.2 °C vs. 313.0 °C) and slightly higher density (2.0 vs. 1.97 g/cm³), differences that facilitate separation by distillation or recrystallization . Against the non-fluorinated analog 2-(dibromomethyl)benzonitrile, the introduction of the fluoro substituent lowers the LogP from 3.35 to 2.99, significantly increasing polarity and altering reversed-phase HPLC retention . These differences ensure that each impurity can be unambiguously resolved and identified in a single chromatographic run.

Physicochemical Properties Chromatographic Selectivity Synthetic Intermediate Purity

Confirmed Chromatographic Resolution from Co-occurring Synthetic Impurities

Method specificity testing has demonstrated that 2-(dibromomethyl)-4-fluorobenzonitrile can be baseline-resolved from the API trelagliptin succinate (retention time 0.786 min) and from the related process impurity 2-bromomethyl-6-fluorobenzonitrile (retention time 3.243 min), with the target compound eluting at 4.991 min under the specified conditions [1]. The resolution between the target impurity and adjacent unknown impurity peaks is greater than 1.5, and the chromatographic peak purity angle is below the purity threshold, confirming a single-component peak with no co-elution [1]. In contrast, a structurally similar compound, 2-cyano-5-fluorobenzyl bromide, achieves a different retention profile under analogous conditions, requiring a separate, distinct HPLC method for its analysis [2].

Specificity Forced Degradation Process Impurity Profiling

Validated Application Scenarios for 2-(Dibromomethyl)-4-fluorobenzonitrile Procurement


Genotoxic Impurity Reference Standard for Trelagliptin Batch Release Testing

This compound is the definitive reference standard for quantifying the genotoxic impurity 2-(dibromomethyl)-4-fluorobenzonitrile in trelagliptin succinate drug substance and drug product. The validated HPLC-UV method achieves a detection limit of 0.5 ppm and a quantitation limit of 1.5 ppm, well below the 15 ppm regulatory threshold, ensuring robust batch release decisions. No other analog can substitute, as the method's specificity hinges on the exact retention time and resolution (>1.5) from co-occurring impurities [1].

HPLC System Suitability Testing and Method Transfer

Due to its well-characterized retention time (4.991 min) and resolution from other trelagliptin-related impurities, this compound is used to prepare system suitability solutions that verify chromatographic performance before sample analysis. Its distinct peak enables laboratories to confirm column efficiency, mobile phase integrity, and detector response across different instruments during method transfer, as detailed in the patent method [1].

Process Development and Forced Degradation Studies for DPP-4 Inhibitor Synthesis

During the process development of trelagliptin, the dibromomethyl compound is a known by-product arising from over-bromination of the key intermediate 2-(bromomethyl)-4-fluorobenzonitrile. Its availability as a high-purity (≥97%) reference material enables process chemists to track and minimize its formation by optimizing reaction parameters, thereby reducing the purification burden and ensuring the final API meets stringent impurity specifications [1].

Differentiation from Regioisomeric Impurities in Pharmacopoeial Monograph Development

The unique boiling point (328.2 °C) and chromatographic behavior of 2-(dibromomethyl)-4-fluorobenzonitrile differentiate it from its regioisomer 4-(dibromomethyl)-2-fluorobenzonitrile (BP 313.0 °C) and the non-fluorinated analog 2-(dibromomethyl)benzonitrile (LogP 3.35). This compound serves as a critical marker in the development and validation of pharmacopoeial monographs where unambiguous identification and quantification of each specific isomer is a regulatory requirement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dibromomethyl)-4-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.